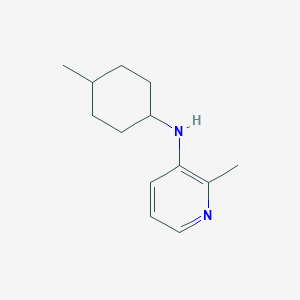
2-Bromo-2-ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a bromine atom, an ethyl group, and two methyl groups attached to a benzodioxine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine typically involves the bromination of a precursor compound. One common method is the bromination of 2-ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrocarbon derivatives with the bromine atom replaced by hydrogen.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The bromine atom and the benzodioxine ring play crucial roles in its reactivity and interactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-ethyl-6,7-dimethyl-1,4-benzodioxine: Similar structure but lacks the dihydro component.
2-Bromo-2-ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxole: Similar structure but with a different ring system.
Uniqueness
2-Bromo-2-ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine is unique due to its specific substitution pattern and the presence of both bromine and ethyl groups on the benzodioxine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
3-bromo-3-ethyl-6,7-dimethyl-2H-1,4-benzodioxine |
InChI |
InChI=1S/C12H15BrO2/c1-4-12(13)7-14-10-5-8(2)9(3)6-11(10)15-12/h5-6H,4,7H2,1-3H3 |
Clé InChI |
PMNZBSZHHRWXKX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC2=C(O1)C=C(C(=C2)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235744.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2,4,4-trimethylcyclopentyl}acetaldehyde](/img/structure/B13235764.png)
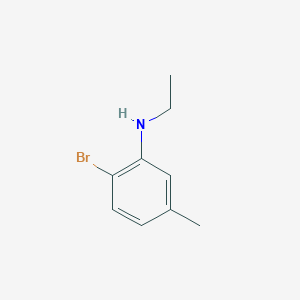
![1-Ethyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B13235772.png)
![2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B13235775.png)
![3-Methyl-1-[(morpholin-3-yl)methyl]urea](/img/structure/B13235779.png)
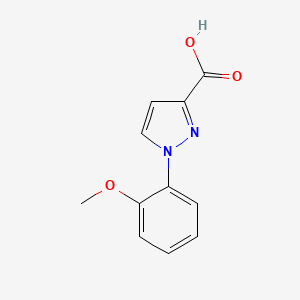
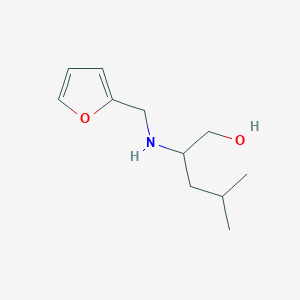

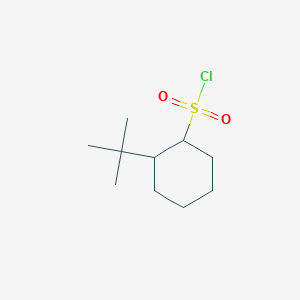

![3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13235809.png)
